molecular formula C6H2Cl2INO2 B13734824 2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid CAS No. 343781-54-4

2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid

Cat. No.: B13734824
CAS No.: 343781-54-4
M. Wt: 317.89 g/mol
InChI Key: PSTZYWJUPVDVDH-UHFFFAOYSA-N
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Description

2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by the presence of chlorine and iodine substituents on the pyridine ring, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid typically involves the halogenation of pyridinecarboxylic acid derivatives. One common method includes the chlorination of 3-Pyridinecarboxylic acid followed by iodination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective substitution of chlorine and iodine atoms at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, halogenating agents, and oxidizing or reducing agents. Reaction conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the interactions of halogenated pyridine derivatives with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid involves its interaction with molecular targets through halogen bonding, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity to specific targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-pyridinecarboxylic acid: Similar in structure but lacks the iodine substituent.

    4-Iodo-pyridine-2-carboxylic acid: Contains an iodine atom but differs in the position of the substituents.

    Picloram: A pyridinecarboxylic acid derivative with different halogen substituents.

Uniqueness

2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid is unique due to the specific arrangement of chlorine and iodine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

343781-54-4

Molecular Formula

C6H2Cl2INO2

Molecular Weight

317.89 g/mol

IUPAC Name

2,4-dichloro-5-iodopyridine-3-carboxylic acid

InChI

InChI=1S/C6H2Cl2INO2/c7-4-2(9)1-10-5(8)3(4)6(11)12/h1H,(H,11,12)

InChI Key

PSTZYWJUPVDVDH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)C(=O)O)Cl)I

Origin of Product

United States

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